molecular formula C8H6BrN B8139969 2-Bromo-4-ethynylaniline

2-Bromo-4-ethynylaniline

Cat. No.: B8139969
M. Wt: 196.04 g/mol
InChI Key: ZCPDFDAOJIJTIC-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynylaniline is an organic compound with the molecular formula C8H6BrN It is a derivative of aniline, where the bromine atom is substituted at the second position and an ethynyl group is substituted at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction, where 4-ethynylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-ethynylaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials such as polymers, dyes, and electronic components

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding interactions, influencing the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethynylaniline is unique due to the presence of both bromine and ethynyl groups, which provide a combination of reactivity and versatility in various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2-bromo-4-ethynylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPDFDAOJIJTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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